molecular formula C10H17N3 B13268460 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13268460
M. Wt: 179.26 g/mol
InChI Key: HGRUSLVINRGWQD-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 3-methylpiperidine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups .

Scientific Research Applications

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1-Methyl-1H-pyrazol-4-yl)piperidine
  • 1-Methyl-3-(1H-pyrazol-4-yl)piperidine

Uniqueness

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of the methyl and pyrazole groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-2-(1-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-4-3-5-11-10(8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3

InChI Key

HGRUSLVINRGWQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNC1C2=CN(N=C2)C

Origin of Product

United States

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